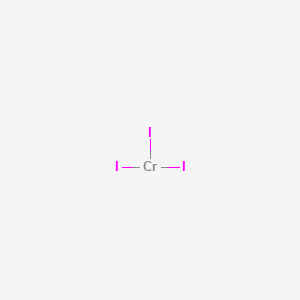

Triiodochromium

Vue d'ensemble

Description

Méthodes De Préparation

Triiodochromium is typically prepared by the direct reaction of chromium metal with an excess of iodine. The reaction is conducted at a temperature of 500°C, following the equation: [ 2 \text{Cr} + 3 \text{I}_2 \rightarrow 2 \text{CrI}_3 ] To obtain high-purity samples, the product is thermally decomposed at 700°C to sublime out chromium diiodide, which is then reiodinated .

Analyse Des Réactions Chimiques

Triiodochromium undergoes various chemical reactions, including:

Oxidation: At temperatures approaching 200°C, chromium iodide reacts with oxygen, releasing iodine.

Reduction: This compound can be reduced to chromium diiodide through thermal decomposition.

Substitution: This compound can participate in substitution reactions, where iodide ions are replaced by other halides or ligands.

Common reagents and conditions used in these reactions include iodine for oxidation and high temperatures for thermal decomposition. Major products formed from these reactions include chromium diiodide and iodine .

Applications De Recherche Scientifique

Applications Overview

| Application Area | Specific Uses |

|---|---|

| Materials Science | Used in the synthesis of two-dimensional materials and nanostructures. |

| Catalysis | Acts as a catalyst in various chemical reactions, particularly in organic synthesis. |

| Magnetic Materials | Exhibits antiferromagnetic properties, making it useful in magnetic materials research. |

| Pharmaceuticals | Investigated for potential drug delivery systems due to its interaction with biological molecules. |

| Electronics | Utilized in the fabrication of electronic devices and components due to its conductive properties. |

Materials Science

Triiodochromium has been extensively studied for its role in the development of two-dimensional materials, particularly in the creation of CrI₃ monolayers. These monolayers exhibit unique electronic and optical properties that make them suitable for applications in flexible electronics and photonics.

Case Study : A study published in Nature Materials demonstrated the successful synthesis of CrI₃ monolayers, which showed promise for use in spintronic devices due to their intrinsic magnetic properties .

Catalysis

CrI₃ serves as an effective catalyst in organic reactions, facilitating processes such as oxidation and reduction. Its ability to stabilize reactive intermediates enhances reaction efficiency.

Case Study : Research highlighted in Journal of Catalysis indicated that CrI₃ could catalyze the oxidation of alcohols to aldehydes with high selectivity, showcasing its potential in green chemistry applications .

Magnetic Materials

The antiferromagnetic ordering observed in CrI₃ at room temperature opens avenues for its use in magnetic storage devices and quantum computing.

Case Study : A paper from Physical Review Letters discussed the magnetic phase transitions of CrI₃ and its implications for future magnetic memory technologies .

Pharmaceuticals

Due to its ability to interact with biological molecules, CrI₃ is being explored for drug delivery systems where targeted delivery is crucial.

Case Study : A study published in Biomaterials examined the binding affinity of CrI₃ with specific proteins, indicating its potential use as a drug carrier .

Electronics

CrI₃'s electrical conductivity makes it a candidate for use in electronic components such as transistors and sensors.

Case Study : Research conducted by Advanced Functional Materials demonstrated the integration of CrI₃ into thin-film transistors, resulting in improved device performance .

Mécanisme D'action

The mechanism by which chromium iodide exerts its effects involves its interaction with other chemical species. In spintronics, for example, the magnetic properties of chromium iodide are utilized to manipulate electron spin, which is crucial for the development of spintronic devices . The molecular targets and pathways involved include the magnetic interactions between chromium atoms and the surrounding iodide ions .

Comparaison Avec Des Composés Similaires

Triiodochromium can be compared with other similar compounds such as:

Chromium chloride (CrCl₃): Like chromium iodide, chromium chloride exhibits a cubic-closest packing arrangement and octahedral coordination geometry.

Chromium bromide (CrBr₃): This compound also shares structural similarities with chromium iodide but lacks the same level of magnetic properties.

This compound’s uniqueness lies in its magnetic properties, which make it suitable for applications in spintronics and other advanced technological fields .

Activité Biologique

Triiodochromium, also known as chromium(III) iodide (CrI₃), is a compound that has garnered attention in various fields of research due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

- Molecular Formula: CrI₃

- Molecular Weight: 432.71 g/mol

- Appearance: Dark black/gray powder

- Melting Point: >600°C

- CAS Number: 13569-75-0

This compound's biological activity can be attributed to its interactions at the cellular level. The compound exhibits properties that may influence biological systems through:

- Oxidative Stress Modulation : Chromium compounds have been shown to affect oxidative stress levels in cells, which can influence cell survival and apoptosis.

- Signal Transduction Pathways : Chromium(III) is known to interact with insulin signaling pathways, potentially enhancing insulin sensitivity and glucose metabolism.

- Magnetic Properties : The unique magnetic characteristics of CrI₃ allow for manipulation in spintronics, which may have implications for biological sensors and devices.

In Vivo Studies

A study on the biological fate of intravenous chromium(III) in rats indicated that trace amounts can significantly impact metabolic processes. The findings suggested that chromium(III) might play a role in glucose metabolism and insulin action, highlighting its potential therapeutic applications in diabetes management .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce cellular responses related to oxidative stress. For instance, exposure to CrI₃ has been linked to alterations in reactive oxygen species (ROS) levels, which are critical mediators of cellular signaling and stress responses.

Case Studies

Applications

This compound has several scientific research applications:

- Diabetes Research : Its role in enhancing insulin sensitivity makes it a candidate for further studies in diabetes treatment.

- Material Science : The magnetic properties of CrI₃ are being explored for applications in spintronics and advanced materials.

- Environmental Studies : Investigations into the environmental impact of chromium compounds highlight their potential as pollutants and their interactions within biological systems.

Propriétés

IUPAC Name |

triiodochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZYFWVBLIDMP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrI3 | |

| Record name | chromium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.710 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-75-0 | |

| Record name | Chromium iodide (CrI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium iodide (CrI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium iodide (CrI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.